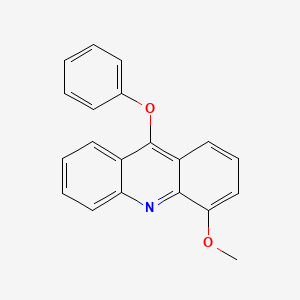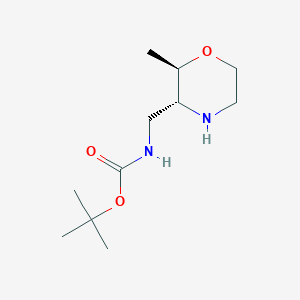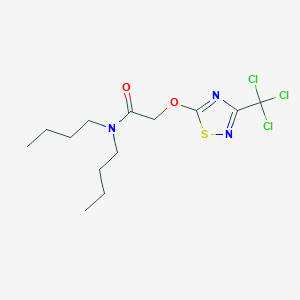![molecular formula C13H14N4OS B12924185 N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide CAS No. 828920-94-1](/img/structure/B12924185.png)
N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is a compound that features a thiazole ring, a pyrrolidine ring, and a nicotinamide moiety. These structural components are known for their significant roles in medicinal chemistry and drug design due to their biological activities and ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine and nicotinamide groups. One common method includes the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. The pyrrolidine ring can be introduced through nucleophilic substitution reactions, and the nicotinamide moiety is often added via amidation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives
Applications De Recherche Scientifique
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity, while the pyrrolidine ring can modulate receptor functions. The nicotinamide moiety may also play a role in binding to NAD+ dependent enzymes, affecting cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles.
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Nicotinamide derivatives: Compounds like nicotinamide riboside .
Uniqueness
N-(5-(Pyrrolidin-1-yl)thiazol-2-yl)nicotinamide is unique due to its combination of the thiazole, pyrrolidine, and nicotinamide moieties, which confer distinct biological activities and potential therapeutic applications. This combination allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
828920-94-1 |
|---|---|
Formule moléculaire |
C13H14N4OS |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
N-(5-pyrrolidin-1-yl-1,3-thiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H14N4OS/c18-12(10-4-3-5-14-8-10)16-13-15-9-11(19-13)17-6-1-2-7-17/h3-5,8-9H,1-2,6-7H2,(H,15,16,18) |
Clé InChI |
BNUWUSVVAJDVBO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=CN=C(S2)NC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-Di([1,1'-biphenyl]-4-yl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B12924107.png)




![3-Isoxazolecarboxamide, N-hydroxy-5-[[(4-methylphenyl)sulfinyl]methyl]-](/img/structure/B12924129.png)


![(4aR,6R,7aS)-2-hydroxy-6-(6-methylsulfanylpurin-9-yl)-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B12924148.png)


![(2R,3R,4S,5R)-2-[6-Amino-2-((E)-hex-1-enyl)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B12924174.png)

